1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide

hydrogen bond acceptor heterocycle SAR target recognition

This compound is a critical scaffold-hopping intermediate featuring a stereochemically locked (1r,4r)-cyclohexyl core. The pyrazin-2-yloxy motif is explicitly claimed in key autotaxin (Merck) and PDE10 (Amgen) inhibitor patents, making it essential for SAR programs. Unlike generic cis isomers or achiral analogs, this trans configuration ensures correct vectorial presentation for target engagement. The acetyl-piperidine terminus provides a ready handle for derivatization into diverse N-acyl and N-sulfonyl analogs. Procure with a Certificate of Analysis confirming ≥95% purity and the (1r,4r)/(1s,4s) ratio to ensure QC assay validity.

Molecular Formula C18H26N4O3
Molecular Weight 346.431
CAS No. 2034395-70-3
Cat. No. B2943264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
CAS2034395-70-3
Molecular FormulaC18H26N4O3
Molecular Weight346.431
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C18H26N4O3/c1-13(23)22-10-6-14(7-11-22)18(24)21-15-2-4-16(5-3-15)25-17-12-19-8-9-20-17/h8-9,12,14-16H,2-7,10-11H2,1H3,(H,21,24)
InChIKeyXDXIJGLDWGDPMM-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide (CAS 2034395-70-3): Compound Identity and Physicochemical Baseline


1-Acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide (CAS 2034395-70-3, PubChem CID 91626027) is a synthetic small molecule belonging to the class of N-acylpiperidine-4-carboxamides bearing a trans-(1r,4r)-4-(heteroaryloxy)cyclohexyl substituent [1]. Its molecular formula is C18H26N4O3 with a molecular weight of 346.4 g/mol, a computed XLogP3 of 0.7, a topological polar surface area of 84.4 Ų, and 5 hydrogen bond acceptor atoms versus 1 hydrogen bond donor [1]. The compound is primarily encountered as a research intermediate or tool compound in medicinal chemistry programs targeting kinases, phosphodiesterases, or autotaxin, where the pyrazin-2-yloxy motif and the stereochemically defined (1r,4r)-cyclohexyl core confer conformational rigidity and predictable vectorial presentation of pharmacophoric elements [2][3].

Why 1-Acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide Cannot Be Interchanged with Close Analogs


Within this chemotype, seemingly conservative heterocycle substitutions—such as replacing the pyrazin-2-yloxy group with pyridin-2-yloxy or pyrimidin-2-yloxy—produce molecules with divergent hydrogen-bonding capacity, electronic character, and target engagement profiles [1]. The (1r,4r)-cyclohexyl stereochemistry fixes the relative spatial orientation of the heteroaryloxy substituent and the carboxamide linkage; generic substitution with a cis isomer or an achiral analog would fundamentally alter the vector of key recognition elements [1][2]. Furthermore, patent-class evidence demonstrates that the piperidine N-substituent (acetyl versus methanesulfonyl versus unsubstituted) is a critical determinant of potency and selectivity within autotaxin and phosphodiesterase inhibitor series, meaning that no two analogs are functionally interchangeable without validated, assay-matched comparison data [2].

Quantitative Comparator Evidence for 1-Acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide


Hydrogen-Bond Acceptor Topology: Pyrazine vs. Pyridine and Pyrimidine Heterocycle Comparators

The target compound features a pyrazin-2-yloxy substituent whose endocyclic nitrogen at the 4-position provides an additional hydrogen-bond acceptor (HBA) with distinct spatial topology relative to pyridin-2-yloxy (CAS 2034394-44-8) or pyrimidin-2-yloxy (CAS 2034280-39-0) analogs [1]. The compound possesses a total of 5 HBA atoms and 1 HBD atom (PubChem computed) [1]. In contrast, the pyridin-2-yloxy analog (C18H27N3O3) has only 4 HBA atoms and 1 HBD, while the pyrimidin-2-yloxy analog (C18H26N4O3) has 5 HBA atoms but arranges its endocyclic nitrogens in a 1,3-relationship rather than the 1,4-relationship of pyrazine [1]. This topological difference alters the complementarity of the heterocycle for distinct binding-site hydrogen-bonding patterns observed across autotaxin and phosphodiesterase 10 (PDE10) inhibitor pharmacophore models [2].

hydrogen bond acceptor heterocycle SAR target recognition

Stereochemical Definition: (1r,4r)-Cyclohexyl Configuration and Reproducibility of Pharmacological Outcome

The target compound is specified with explicit (1r,4r) trans stereochemistry at the cyclohexane ring, which fixes the relative disposition of the pyrazin-2-yloxy substituent and the carboxamide-bearing cyclohexyl carbon in an equatorial/equatorial or axial/equatorial orientation depending on substitution pattern [1]. In contrast, the generic (non-stereodefined) N-(4-pyrazin-2-yloxycyclohexyl)piperidine-4-carboxamide entry (CAS 746598-84-5, cis isomer) represents a distinct stereochemical entity with profoundly different molecular shape . The (1r,4r) trans configuration is documented in the InChI string (InChI=1S/C18H26N4O3/.../h8-9,12,14-16H,2-7,10-11H2,1H3,(H,21,24)) and the stereospecific InChIKey (XDXIJGLDWGDPMM-WKILWMFISA-N) [1]. SAR studies from autotaxin inhibitor patents demonstrate that trans-(1r,4r) cyclohexyl linkers produce markedly different inhibitory potency than cis isomers or flexible alkyl linkers [2].

stereochemistry conformational restriction reproducibility

N-Acetyl Substituent Electronic and Steric Contribution vs. N-Methanesulfonyl and N-Unsubstituted Analogs

The piperidine N-acetyl group (COCH3) of the target compound contributes modest electron-withdrawing character and limited steric bulk, contrasting with the strongly electron-withdrawing N-methanesulfonyl (SO2CH3) analog (1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide) and the N-unsubstituted piperidine analog [1]. Patent data from autotaxin inhibitor series show that N-acyl versus N-sulfonyl substitution on the piperidine ring modulates both enzymatic potency (autotaxin IC50 values spanning from nanomolar to low micromolar across the series) and oral bioavailability parameters [2]. The acetyl group is also known to reduce oxidative N-dealkylation relative to alkyl substituents due to the electron-withdrawing amide bond [2].

N-substituent SAR metabolic stability target engagement

Procurement-Relevant Application Scenarios for 1-Acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide


Autotaxin (ENPP2) Inhibitor Lead Optimization and SAR Expansion

This compound serves as a scaffold-hopping intermediate for medicinal chemistry teams pursuing autotaxin (ATX/ENPP2) inhibitors. The pyrazin-2-yloxy-(1r,4r)-cyclohexyl linker motif is explicitly claimed in Merck's autotaxin inhibitor patent family (US8822476, WO20140343075) as a key pharmacophoric element conferring both enzymatic potency and selectivity over related ectonucleotide pyrophosphatases [1]. The acetyl-piperidine carboxamide terminus provides a tractable vector for further derivatization into diverse N-acyl and N-sulfonyl analogs [1].

Phosphodiesterase 10 (PDE10) Inhibitor Tool Compound Development

Pyrazine-containing compounds with cyclohexyl ether linkers are disclosed as PDE10 inhibitors in Amgen's patent US8053438, where the pyrazine ring engages the enzyme active site via a bidentate hydrogen-bond interaction with a conserved glutamine residue [2]. The (1r,4r) stereochemistry of the target compound ensures proper orientation of the pyrazine ring for this interaction, and the acetyl-piperidine carboxamide can be elaborated to optimize PDE10 versus PDE isoform selectivity [2].

Chemical Probe for Pyrazine-Dependent Target Engagement Studies

When used alongside its pyridine (CAS 2034394-44-8) and pyrimidine (CAS 2034280-39-0) analogs, this compound constitutes a matched heterocycle triad for systematically probing the contribution of the second endocyclic nitrogen position to target binding [3]. The balanced physicochemical profile (XLogP3 = 0.7, TPSA = 84.4 Ų) places it within favorable drug-like chemical space for cell-based target engagement assays (e.g., CETSA, NanoBRET) [3].

Reference Standard for Analytical Method Development and Quality Control

The well-defined stereochemistry and the availability of the cis isomer (CAS 746598-84-5) as a potential impurity make this compound suitable as a reference standard for chiral HPLC or SFC method development [4]. Procurement at specified enantiomeric purity (≥95% or ≥98%) with a certificate of analysis documenting the (1r,4r)/(1s,4s) ratio is essential for laboratories establishing QC release assays for downstream analogs [4].

Quote Request

Request a Quote for 1-acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.